EGFR Tyrosine Kinase Inhibition Potency: Lavendustin B vs. Lavendustin A and PD153035
Lavendustin B exhibits a 45- to 50-fold weaker EGFR inhibitory potency than its close structural analog Lavendustin A, and over 1,000-fold weaker than the clinical-stage inhibitor PD153035. Specifically, Lavendustin B inhibits EGFR in human A431 cells with an IC50 of 0.5 μg/mL (~1.3 μM), while Lavendustin A shows an IC50 of 11 nM (1,300-fold lower) . PD153035, a quinazoline-based EGFR inhibitor, demonstrates an IC50 of 29 pM (~45,000-fold lower) [1]. This quantitative disparity defines Lavendustin B as a 'negative control' in EGFR-centric assays, enabling researchers to attribute observed biological effects specifically to strong kinase inhibition (Lavendustin A/PD153035) versus non-specific or weak inhibition (Lavendustin B) [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 μg/mL (human A431 cells); 0.49 μg/mL (mouse EGFR) |
| Comparator Or Baseline | Lavendustin A: 11 nM; PD153035: 29 pM |
| Quantified Difference | Lavendustin B is ~45x less potent than Lavendustin A and >45,000x less potent than PD153035 |
| Conditions | Human A431 epidermoid carcinoma cells; mouse EGFR |
Why This Matters
This potency gap justifies procurement of Lavendustin B as an essential negative control to validate that observed phenotypes are due to strong EGFR kinase inhibition, not off-target effects.
- [1] Fry, D.W., Kraker, A.J., McMichael, A., et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science 265(5175), 1093-1095 (1994). View Source
- [2] Onoda, T., Iinuma, H., Sasaki, Y., et al. Isolation of a novel tyrosine kinase inhibitor, lavendustin A, from Streptomyces griseolavendus. J. Nat. Prod. 52(6), 1252-1257 (1989). View Source
